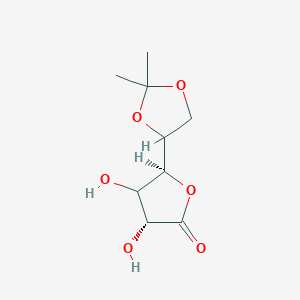![molecular formula C7H12O5 B14113024 4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one CAS No. 167951-82-8](/img/structure/B14113024.png)
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one is an organic compound with the molecular formula C7H12O5. It is a cyclic carbonate derivative, often used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of ethylene carbonate with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and maintains the desired quality standards.
化学反応の分析
Types of Reactions
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of 4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products.
類似化合物との比較
Similar Compounds
- 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-Methoxyethoxymethyl chloride
Uniqueness
4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one is unique due to its cyclic carbonate structure, which imparts specific reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
167951-82-8 |
|---|---|
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC名 |
4-(2-methoxyethoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O5/c1-9-2-3-10-4-6-5-11-7(8)12-6/h6H,2-5H2,1H3 |
InChIキー |
JQQVIHDQCWVVJL-UHFFFAOYSA-N |
正規SMILES |
COCCOCC1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14112947.png)
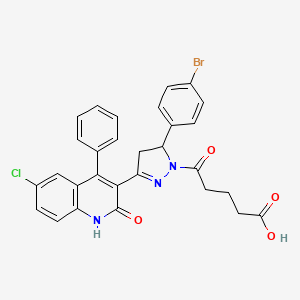
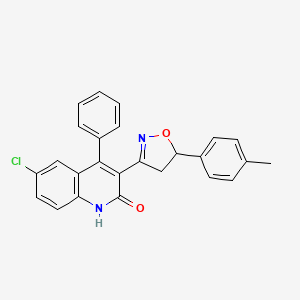
![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14112962.png)
![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)
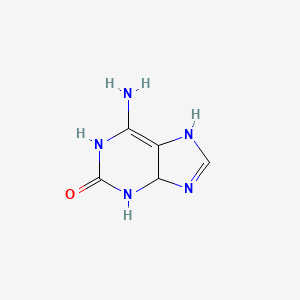
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
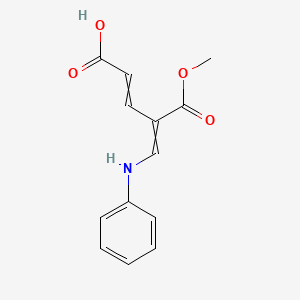
![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B14113010.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
